2-fluoro-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide
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Overview
Description
2-fluoro-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide is a complex organic compound that features a fluorine atom, a pyridazinyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Pyridazinyl Intermediate: This step involves the reaction of a pyridine derivative with hydrazine to form the pyridazinyl core.
Introduction of the Fluorine Atom: The fluorine atom is introduced via a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Coupling with Benzenesulfonamide: The final step involves coupling the fluorinated pyridazinyl intermediate with benzenesulfonamide under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products
Oxidation: Formation of sulfonic acids or nitro derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-fluoro-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the pyridazinyl group play crucial roles in binding to these targets, thereby modulating their activity. This can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide
- 4-fluoro-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide
Uniqueness
The uniqueness of 2-fluoro-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and bioavailability, making it a valuable compound for various applications.
Properties
CAS No. |
1021114-97-5 |
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Molecular Formula |
C17H17FN6O2S |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
2-fluoro-N-[2-[[6-(pyridin-2-ylamino)pyridazin-3-yl]amino]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C17H17FN6O2S/c18-13-5-1-2-6-14(13)27(25,26)21-12-11-20-16-8-9-17(24-23-16)22-15-7-3-4-10-19-15/h1-10,21H,11-12H2,(H,20,23)(H,19,22,24) |
InChI Key |
YJTFPNLXCNJMQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)NCCNC2=NN=C(C=C2)NC3=CC=CC=N3 |
Origin of Product |
United States |
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